molecular formula C12H17N3OS B2821186 4-Tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide CAS No. 1436109-40-8

4-Tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide

Cat. No.: B2821186
CAS No.: 1436109-40-8
M. Wt: 251.35
InChI Key: WUEYLOQWZRFEPZ-UHFFFAOYSA-N
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Description

4-Tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H17N3OS and its molecular weight is 251.35. The purity is usually 95%.
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Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Research has explored the synthesis of pyrazole derivatives, including compounds structurally related to 4-Tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide, as potential inhibitors of photosynthetic electron transport. Such compounds have shown the ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, suggesting their potential as herbicides targeting photosynthesis (Vicentini et al., 2005).

Cardioprotective Agents

Another line of research has focused on the discovery of malonyl-CoA decarboxylase inhibitors, with structures similar to the queried compound, demonstrating significant potential as cardioprotective agents. These inhibitors have been shown to improve cardiac efficiency and function in ischemic heart disease models (Cheng et al., 2006).

Synthetic Organic Chemistry

The use of tert-butyl phenylazocarboxylates in synthetic organic chemistry has been documented, showcasing the versatility of related compounds in nucleophilic substitutions and radical reactions. These reactions enable the modification of aromatic rings and carbonyl units, yielding a variety of functionalized organic molecules (Jasch et al., 2012).

Polymer Science

In the realm of polymer science, compounds akin to this compound have been used as monomers for the synthesis of polyamides with unique thermal and mechanical properties. These polyamides exhibit high glass transition temperatures and excellent solvent resistance, making them suitable for various advanced applications (Hsiao et al., 2000).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines have emerged as crucial intermediates for the asymmetric synthesis of amines, leveraging the steric and electronic properties of the tert-butyl group for the selective formation of enantioenriched amines. This methodology provides a pathway to synthesize a wide array of amines, including amino acids and amino alcohols, with high enantiomeric excess (Ellman et al., 2002).

Properties

IUPAC Name

4-tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-5-15(7-6-13)11(16)9-10(12(2,3)4)14-8-17-9/h8H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEYLOQWZRFEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=C(N=CS1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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